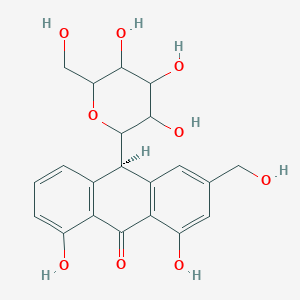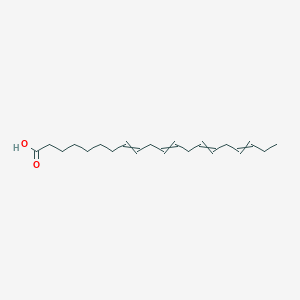
Bishomostearidonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bishomostearidonic acid is an omega-3 polyunsaturated fatty acid. It is a minor component of marine lipids and is known for its potential health benefits, including protective effects against coronary heart disease and thrombosis . This compound is an intermediate in the biosynthesis of eicosapentaenoic acid, another important omega-3 fatty acid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bishomostearidonic acid can be synthesized through the desaturation of stearidonic acid.
Industrial Production Methods: One industrial method involves the use of Δ5 desaturase-defective mutants of the fungus Mortierella alpina. These mutants accumulate large amounts of this compound when grown with linseed oil. The production process includes growing the fungus in a medium containing glucose, yeast extract, and linseed oil methyl ester at specific temperatures .
Analyse Chemischer Reaktionen
Types of Reactions: Bishomostearidonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction typically involves oxygen or other oxidizing agents.
Reduction: Hydrogen or other reducing agents are used.
Substitution: Various nucleophiles can be used to replace specific atoms or groups in the molecule.
Major Products: The oxidation of this compound can lead to the formation of hydroxy and epoxy derivatives, which have significant biological activities .
Wissenschaftliche Forschungsanwendungen
Bishomostearidonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other bioactive compounds.
Biology: Studies have shown its role in cellular signaling and membrane fluidity.
Medicine: It has potential anti-inflammatory and cardioprotective effects.
Industry: It is used in the production of dietary supplements and functional foods
Wirkmechanismus
Bishomostearidonic acid exerts its effects through various molecular targets and pathways. It is involved in the production of eicosanoids, which are signaling molecules that play a crucial role in inflammation and immune responses. The compound can modulate the activity of enzymes such as cyclooxygenases and lipoxygenases, leading to the formation of anti-inflammatory and pro-resolving mediators .
Vergleich Mit ähnlichen Verbindungen
Arachidonic Acid: An omega-6 fatty acid with similar structural features but different biological activities.
Eicosapentaenoic Acid: Another omega-3 fatty acid with more double bonds and different health benefits.
Stearidonic Acid: A precursor in the biosynthesis of Bishomostearidonic acid
Uniqueness: this compound is unique due to its specific position of double bonds and its role as an intermediate in the biosynthesis of other important omega-3 fatty acids. Its anti-inflammatory properties and potential health benefits make it a valuable compound in both research and industry .
Eigenschaften
CAS-Nummer |
2091-26-1 |
|---|---|
Molekularformel |
C20H32O2 |
Molekulargewicht |
304.5 g/mol |
IUPAC-Name |
(8E,11E,14E,17E)-icosa-8,11,14,17-tetraenoic acid |
InChI |
InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,12-13H,2,5,8,11,14-19H2,1H3,(H,21,22)/b4-3+,7-6+,10-9+,13-12+ |
InChI-Schlüssel |
HQPCSDADVLFHHO-GFRMADBLSA-N |
SMILES |
CCC=CCC=CCC=CCC=CCCCCCCC(=O)O |
Isomerische SMILES |
CC/C=C/C/C=C/C/C=C/C/C=C/CCCCCCC(=O)O |
Kanonische SMILES |
CCC=CCC=CCC=CCC=CCCCCCCC(=O)O |
Physikalische Beschreibung |
Liquid |
Synonyme |
8,11,14,17-eicosatetraenoic acid 8,11,14,17-eicosatetraenoic acid, Z-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


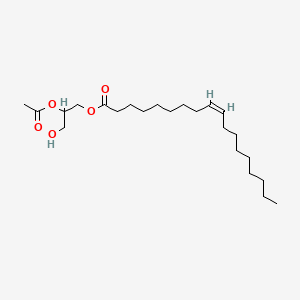
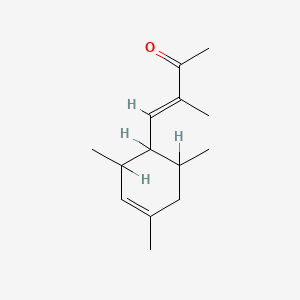
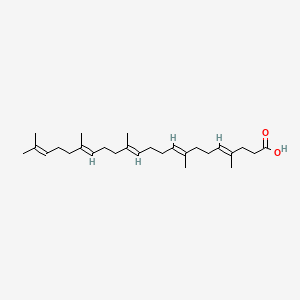
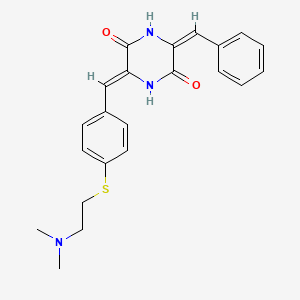
![(2S,3S,4S,5R,6S)-6-[(3E)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1233673.png)
![methyl 4-[2-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]ethoxy]butanoate](/img/structure/B1233675.png)
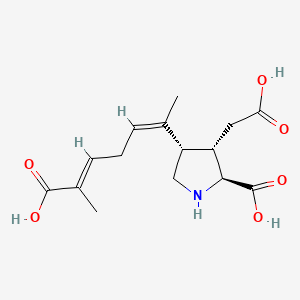
![methyl (10R,12R,13E,19R)-13-ethylidene-17-hydroxy-16-oxa-8,15-diazahexacyclo[10.6.1.01,9.02,7.010,15.014,18]nonadeca-2,4,6,8-tetraene-19-carboxylate](/img/structure/B1233679.png)
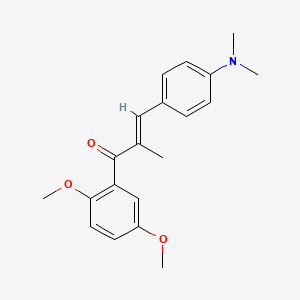
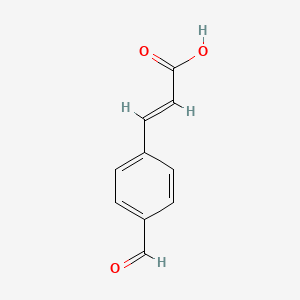
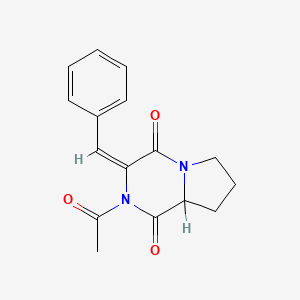
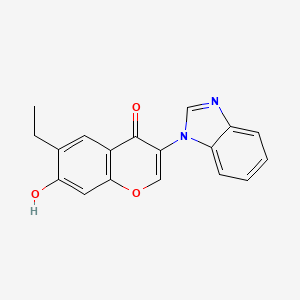
![[(1S,5R,6R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] 2-methylbutanoate](/img/structure/B1233686.png)
